molecular formula C14H25N3O B2851312 N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide CAS No. 1241551-54-1

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide

货号 B2851312
CAS 编号: 1241551-54-1
分子量: 251.374
InChI 键: HKDZIZYVXJVPQT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide, also known as CP-945,598, is a small molecule drug that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that bind to cannabinoid receptors and play a role in regulating pain, inflammation, and other physiological processes. By inhibiting FAAH, CP-945,598 increases the levels of endocannabinoids, which can potentially provide therapeutic benefits in various diseases and conditions.

作用机制

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide increases the levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes. The activation of cannabinoid receptors can lead to the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of gene expression, among other effects. The specific effects of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide depend on the type and location of cannabinoid receptors that are activated, as well as the levels of endocannabinoids that are present.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide depend on the specific disease or condition that is being targeted, as well as the dose and duration of treatment. In general, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been shown to increase the levels of endocannabinoids, such as anandamide and 2-AG, which can activate cannabinoid receptors and modulate various physiological processes. The activation of cannabinoid receptors can lead to the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of gene expression, among other effects. The specific effects of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide depend on the type and location of cannabinoid receptors that are activated, as well as the levels of endocannabinoids that are present.

实验室实验的优点和局限性

The advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide in lab experiments include its specificity for FAAH inhibition, its ability to increase the levels of endocannabinoids, and its potential therapeutic effects in various diseases and conditions. However, there are also some limitations to using N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide, such as its potential off-target effects, its potential toxicity at high doses, and the need for further optimization of its pharmacokinetic properties.

未来方向

There are several future directions for the research and development of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide, including:
1. Further optimization of its pharmacokinetic properties to improve its efficacy and safety in humans.
2. Investigation of its potential therapeutic effects in other diseases and conditions, such as epilepsy, neurodegenerative diseases, and cancer.
3. Development of novel FAAH inhibitors with improved selectivity, potency, and pharmacokinetic properties.
4. Investigation of the role of endocannabinoids and cannabinoid receptors in various physiological processes, such as pain, inflammation, and mood regulation.
5. Development of combination therapies that target multiple pathways involved in disease pathogenesis, such as combining N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide with other analgesics or anti-inflammatory agents.
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide is a small molecule drug that inhibits FAAH and increases the levels of endocannabinoids, which can potentially provide therapeutic benefits in various diseases and conditions. Its mechanism of action involves the activation of cannabinoid receptors, which can modulate various physiological processes. N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been extensively studied in preclinical and clinical settings, and there are several future directions for its research and development.

合成方法

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The process starts with the reaction of 1-cyano-1,2-dimethylpropylamine with ethyl chloroacetate to yield N-(1-cyano-1,2-dimethylpropyl)glycine ethyl ester. This intermediate is then reacted with cyclopropylmethylamine and methyl iodide to form N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide, which is the final product. The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been optimized to achieve high yields and purity, and various analytical techniques, such as NMR spectroscopy and HPLC, have been used to confirm its structure and purity.

科学研究应用

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic effects in various diseases and conditions, such as pain, inflammation, anxiety, depression, and addiction. The inhibition of FAAH by N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide leads to increased levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes. For example, in animal models of pain, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been shown to reduce pain sensitivity and improve analgesia when administered alone or in combination with other analgesics. In addition, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been shown to have anti-inflammatory effects in animal models of inflammation, such as arthritis and colitis. Moreover, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been studied for its potential effects on anxiety and depression, as endocannabinoids have been implicated in the regulation of mood and emotions. Finally, N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide has been investigated for its potential role in addiction, as endocannabinoids have been shown to play a role in drug reward and reinforcement.

属性

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[1-cyclopropylethyl(methyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c1-10(2)14(4,9-15)16-13(18)8-17(5)11(3)12-6-7-12/h10-12H,6-8H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDZIZYVXJVPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN(C)C(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。